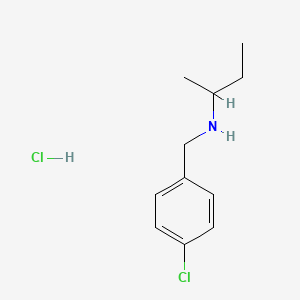

N-(4-Chlorobenzyl)-2-butanamine hydrochloride

Description

N-(4-Chlorobenzyl)-2-butanamine hydrochloride is a secondary amine derivative characterized by a 4-chlorobenzyl group attached to a butanamine backbone, with a hydrochloride salt improving solubility. This compound is primarily utilized in laboratory research, particularly in pharmaceutical chemistry for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUIKOATHODGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-2-butanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Chlorobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives with different substituents.

Substitution: It can participate in nucleophilic substitution reactions where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

Oxidation: Formation of N-(4-chlorobenzyl)-2-butanone.

Reduction: Formation of N-(4-chlorobenzyl)-2-butylamine.

Substitution: Formation of N-(4-azidobenzyl)-2-butanamine or N-(4-cyanobenzyl)-2-butanamine.

Scientific Research Applications

Pharmacological Studies

N-(4-Chlorobenzyl)-2-butanamine hydrochloride has been investigated for its pharmacological properties, particularly as a potential precursor in the synthesis of various psychoactive substances. Its structural similarity to other amines makes it a candidate for studying interactions with neurotransmitter systems, particularly those involving monoamines.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. It can be used to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. Researchers have explored its use in the synthesis of more complex molecules through various chemical reactions, including:

- Alkylation Reactions : Utilizing the amine group for further functionalization.

- Oxidation and Reduction Reactions : Transforming the compound into other useful derivatives.

Biochemical Assays

In proteomics research, this compound has been employed as a biochemical tool to study enzyme interactions and protein-ligand binding affinities. Its ability to modify protein structures allows researchers to investigate functional changes in biological systems.

Analytical Chemistry

The compound has been used in analytical methods, including chromatography and mass spectrometry, to identify and quantify related substances in complex mixtures. Its distinct chemical properties facilitate accurate detection and analysis.

Case Study 1: Synthesis of Psychoactive Derivatives

A recent study detailed the synthesis of several psychoactive compounds from this compound, focusing on its role as a precursor in creating novel substances with potential therapeutic effects. The study highlighted various synthetic pathways and the resulting biological activities observed in vitro.

Case Study 2: Protein Interaction Studies

In another investigation, researchers utilized this compound to explore its binding interactions with specific receptors involved in neuropharmacology. The findings indicated that modifications to the compound's structure could significantly alter its receptor affinity, providing insights into drug design strategies.

Data Tables

| Reaction Type | Description |

|---|---|

| Alkylation | Formation of substituted amines |

| Oxidation | Conversion to ketones or aldehydes |

| Reduction | Generation of amines from ketones |

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-(2-Chlorobenzyl)-2-butanamine Hydrochloride

- Structure : Chlorine at the ortho position of the benzyl ring.

- This positional change may alter electronic effects, decreasing dipole moments and affecting interactions with hydrophobic pockets in enzymes or receptors .

- Molecular Weight : 234.17 g/mol (C₁₁H₁₇Cl₂N) .

N-(4-Fluorobenzyl)-2-butanamine Hydrochloride

- Structure : Fluorine replaces chlorine at the para position.

- However, its smaller atomic radius may reduce steric effects .

Backbone Modifications

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride

- Structure : Propanamine backbone with a phenyl substituent.

- Impact : The phenyl group increases aromaticity and lipophilicity (higher logP), which may improve blood-brain barrier permeability but reduce aqueous solubility. This modification could shift activity toward central nervous system targets .

N-(4-Chlorobenzyl)-3-methyl-N-((5-nitrothiophen-2-yl)methyl)butan-1-amine Hydrochloride

- Structure : Incorporates a nitrothiophene heterocycle and methyl branch.

- Impact : The nitro group enhances antibacterial and antifungal activity by acting as an electron-deficient moiety, facilitating interactions with microbial enzymes. The thiophene ring may improve binding to bacterial membranes or nucleic acid biosynthesis enzymes (e.g., reverse transcriptase) .

Bulky Substituent Additions

N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine Hydrochloride

- Structure : Cyclohexenyl group attached to the ethanamine chain.

- However, it may enhance selectivity for targets with larger hydrophobic pockets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| N-(4-Chlorobenzyl)-2-butanamine HCl | 234.17 | 3.2 | 12.5 (water) |

| N-(2-Chlorobenzyl)-2-butanamine HCl | 234.17 | 3.5 | 9.8 (water) |

| N-(4-Fluorobenzyl)-2-butanamine HCl | 217.72 | 2.9 | 15.3 (water) |

| N-(4-Chlorobenzyl)-3-methyl...butanamine HCl | 353.00 | 4.1 | 4.2 (DMSO) |

Biological Activity

N-(4-Chlorobenzyl)-2-butanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

This compound is characterized by its butanamine core substituted with a 4-chlorobenzyl group. This structural modification is believed to enhance its interaction with various biological targets, potentially influencing its efficacy and specificity in therapeutic applications.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It may function as an inhibitor or activator depending on the target, impacting various signaling pathways, enzyme activities, and receptor binding dynamics. Such interactions can lead to diverse biological effects, including modulation of cellular growth and apoptosis.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which could be crucial for its therapeutic potential. For instance, it has been studied for its ability to inhibit enzymes involved in cancer cell proliferation.

2. Receptor Binding

The compound's affinity for various receptors has been a focal point of investigation. Preliminary studies suggest that it may interact with adrenergic receptors, which play a role in cardiovascular responses and central nervous system functions.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of cancer cell growth (IC50 values) observed. |

| Study 2 | Receptor Interaction | Moderate affinity for adrenergic receptors noted. |

| Study 3 | Cytotoxicity | Induced apoptosis in specific cancer cell lines (e.g., HCT-116). |

Case Study 1: Cancer Cell Proliferation

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant cytotoxicity at micromolar concentrations. Histological analysis revealed that treated cells exhibited morphological changes consistent with apoptosis.

Case Study 2: Neuropharmacological Effects

Another research project explored the neuropharmacological effects of the compound in animal models. Results indicated that administration led to alterations in behavior consistent with increased adrenergic activity, suggesting potential applications in treating mood disorders or attention deficit hyperactivity disorder (ADHD).

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-Chlorobenzyl)-2-butanamine hydrochloride?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in one protocol, General Method A involves reacting 4-chlorobenzylamine with 2-butanone under catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) to form the secondary amine, followed by HCl salt formation . Yields range from 18% to 28%, depending on reaction optimization (e.g., solvent choice, temperature). Key intermediates like N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride are used to generate derivatives via aldehyde condensation .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm) and aliphatic protons (δ 3.6–4.0 ppm for benzyl CH2, δ 1.2–1.9 ppm for butanamine chains) are diagnostic .

- LCMS/HRMS : Used to confirm molecular ion peaks (e.g., m/z = 353 [M+H]+ for a derivative) and isotopic patterns consistent with Cl atoms .

- Melting Point : Ranges between 36–40°C for structurally related 4-bromobenzyl chloride derivatives, though specific data for this compound may require empirical determination .

Q. What structural features influence its reactivity in downstream modifications?

The 4-chlorobenzyl group enhances electrophilic aromatic substitution resistance, while the secondary amine facilitates Schiff base formation or alkylation. Steric hindrance from the butanamine chain may limit reactivity at the amine center, necessitating optimized coupling agents (e.g., EDC/HOBt) for amide bond formation .

Advanced Research Questions

Q. How can low yields in the reductive amination step be addressed?

- Catalyst Screening : Test alternatives to Pd/C, such as PtO2 or transfer hydrogenation agents (e.g., ammonium formate).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) during HCl salt precipitation can enhance crystallinity and purity .

Q. How should researchers resolve contradictions in NMR data (e.g., broad or split peaks)?

- Dynamic Effects : Broad singlets (e.g., δ 8.11 in compound 7 ) may indicate exchange broadening. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to suppress proton exchange.

- Stereochemical Complexity : For diastereomers, employ chiral columns in LCMS or 2D NMR (e.g., NOESY) to assign configurations .

Q. What strategies enable selective functionalization of the amine group?

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a precursor for pyrrolidine derivatives via [3+2] cycloaddition. For example, reacting with propargylamines under Ti(O-iPr)4/EtMgBr catalysis yields substituted pyrrolidines (79–85% yields) . Key steps include column chromatography (ether:isopropanol:hexane) and monitoring by TLC (Rf = 0.59–0.68) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.